p-Toluenesulfonic acid, p-nitrophenyl ester

Description

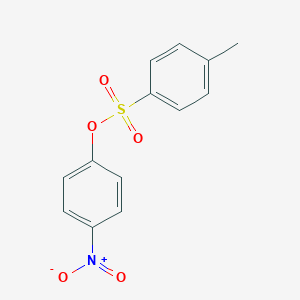

Structure and Synthesis p-Toluenesulfonic acid, p-nitrophenyl ester (CAS: Not explicitly provided; structurally analogous to related esters like n-butyl p-toluenesulfonate ), is an aromatic sulfonic acid ester characterized by a p-toluenesulfonyl group linked to a p-nitrophenyl moiety. It is synthesized via nucleophilic substitution reactions, typically involving p-toluenesulfonyl chloride and p-nitrophenol derivatives in the presence of a base (e.g., triethylamine) . For example, in polymer chemistry, p-nitrophenyl esters of dicarboxylic acids (e.g., T-NP, S-NP) are prepared by reacting acid chlorides with p-nitrophenol .

Applications This compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and polymerization reactions . Its p-nitrophenyl group acts as a chromogenic leaving group, enabling spectrophotometric monitoring of enzymatic hydrolysis in assays . Additionally, it is used to prepare active esters for drug conjugates, such as etidronic acid-fluoroquinolone hybrids .

Properties

IUPAC Name |

(4-nitrophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXAGUPGJPEQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151041 | |

| Record name | p-Toluenesulfonic acid, p-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-45-3 | |

| Record name | Benzenesulfonic acid, 4-methyl-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid, p-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonic acid, p-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITROPHENYL P-TOLUENESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

p-Toluenesulfonic acid, p-nitrophenyl ester (often referred to as p-nitrophenyl tosylate or p-NPT) is an important compound in organic chemistry, primarily used as a reagent in various synthetic transformations. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of p-NPT, highlighting its mechanisms of action, relevant case studies, and research findings.

p-Nitrophenyl tosylate is a derivative of p-toluenesulfonic acid and is characterized by its high reactivity due to the leaving group (p-nitrophenyl). The chemical structure can be represented as follows:

This structure allows for various nucleophilic substitution reactions, making it a valuable tool in organic synthesis.

The biological activity of p-NPT is primarily attributed to its ability to act as a leaving group in nucleophilic reactions. This property facilitates the formation of biologically active compounds through hydrolysis and other transformations. The ester bond in p-NPT can be hydrolyzed by various nucleophiles, including water and biological amines, leading to the release of p-toluenesulfonic acid and p-nitrophenol, both of which have distinct biological activities.

Case Studies

-

Anticancer Activity

A study investigated the cytotoxic effects of compounds derived from p-NPT against several cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer properties by inducing apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. For instance, compounds synthesized from p-NPT were tested against HepG2 and MCF7 cell lines, showing promising results in inhibiting cell proliferation (Table 1) .Compound Concentration (μM) % Cell Viability 5a 0.16 21.55 5b 0.32 5.10 Control - 66.74 -

Enzymatic Activity

Research highlighted the role of soil-derived enzymes like esterase that hydrolyze p-nitrophenyl acetate (a related compound) in environmental contexts. The study demonstrated that these enzymes could be utilized as indicators for biodegradation processes in soil, showcasing the ecological significance of such esters . -

Synthetic Applications

The utility of p-NPT in catalyzing organic transformations has been extensively documented. Its application in synthesizing complex organic molecules with high efficiency and selectivity underscores its importance in pharmaceutical chemistry .

Research Findings

-

Toxicity Studies

Toxicological assessments have shown that while p-TSA is generally regarded as non-toxic at low concentrations, higher doses may lead to reversible symptoms such as abnormal gait and ptosis in animal models . This highlights the need for careful consideration of dosage when utilizing p-NPT in biological systems. -

Environmental Impact

Studies have indicated that the degradation products of p-NPT can affect microbial communities in soil ecosystems, suggesting that while it serves practical purposes in synthetic chemistry, it may also pose risks to environmental health if not managed properly .

Scientific Research Applications

Catalytic Applications

Regiospecific Nitration of Phenols

PTSA-NO2 has been effectively employed as a catalyst for the regiospecific nitration of phenols using metal nitrates. This method allows for the selective introduction of nitro groups at specific positions on the aromatic ring, enhancing the functionalization of phenolic compounds for further chemical transformations .

Claisen Condensation Reactions

Research indicates that p-nitrophenyl esters can serve as substrates in Claisen condensation reactions catalyzed by OleA enzymes. The use of PTSA-NO2 in these reactions facilitates the production of complex natural products and hydrocarbons, showcasing its role in expanding chemical libraries for biotechnological applications .

Radiolabeling Applications

Indirect Radiolabeling of Biomolecules

PTSA-NO2 is utilized in the preparation of 18F-labeled activated esters for radiolabeling biomolecules. This application is particularly valuable in medical imaging and therapeutic contexts. The PNP (p-nitrophenyl) activated esters have demonstrated superior acylation kinetics compared to other activated esters, making them a preferred choice in radiochemistry .

Material Science Applications

Photoacid Generators (PAGs)

In material science, PTSA-NO2 has been explored as a non-ionic photoacid generator in hybrid organic/inorganic sol-gel photoresists. The compound releases acid upon photolysis, which can initiate polymerization or crosslinking processes essential for creating advanced materials .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Regiospecific nitration of phenols | Selective functionalization |

| Organic Synthesis | Claisen condensation with OleA enzymes | Production of complex natural products |

| Radiochemistry | Preparation of 18F-labeled activated esters | Enhanced imaging and therapeutic applications |

| Material Science | Non-ionic photoacid generator in photoresists | Initiates polymerization/crosslinking |

Case Studies

Case Study 1: Claisen Condensation with OleA Enzymes

In a study investigating the use of PTSA-NO2 as a substrate for OleA enzymes, researchers demonstrated that it could facilitate the formation of unnatural hydrocarbon products. The study highlighted the cost-effectiveness and ease of synthesizing p-nitrophenyl esters compared to traditional CoA thioesters, thus broadening the scope of possible biochemical applications .

Case Study 2: Radiolabeling Efficiency

A comparative analysis between PNP activated esters and TFP (2,3,5,6-tetrafluorophenyl) activated esters showed that PTSA-NO2 provided higher yields and faster reaction times under radiofluorination conditions. This efficiency is critical for developing radiopharmaceuticals used in diagnostic imaging .

Comparison with Similar Compounds

Data Tables

Table 1: Enzymatic Hydrolysis of p-Nitrophenyl Esters

Preparation Methods

Reaction Conditions and Catalysts

The esterification is typically conducted in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis. Catalysts like sulfuric acid or p-toluenesulfonic acid itself are employed to enhance reaction efficiency. For instance, a molar ratio of 1:1.2 (p-toluenesulfonic acid to p-nitrophenol) in DCM at 0–5°C yields the ester with minimal byproducts. The reaction progresses via nucleophilic attack of the phenolic oxygen on the sulfonic acid’s sulfur atom, followed by the elimination of water (Figure 1).

Table 1: Standard Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C |

| Catalyst | H₂SO₄ (0.1 equiv) |

| Reaction Time | 8–12 hours |

| Yield | 65–75% |

Mechanistic Insights

The reaction mechanism parallels classical Fischer esterification but operates under milder conditions due to the sulfonic acid’s high acidity. The sulfonic acid protonates the phenolic hydroxyl group, generating a better-leaving group (water) and facilitating nucleophilic acyl substitution. Steric hindrance from the p-methyl and p-nitro substituents marginally slows the reaction, necessitating extended stirring times.

Alternative Preparation Strategies

Coupling Agent-Mediated Synthesis

In cases where direct esterification proves inefficient, coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are employed. These agents activate the sulfonic acid as a mixed anhydride, enabling rapid ester formation at room temperature. For example, DCC-mediated coupling in acetonitrile achieves yields exceeding 80% within 4 hours.

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate reaction kinetics. A protocol involving 100 W irradiation for 15 minutes in DCM with catalytic sulfuric acid reportedly boosts yields to 85% while reducing side-product formation. This method is particularly advantageous for large-scale syntheses.

Optimization of Reaction Parameters

Temperature Control

Low temperatures (0–5°C) are critical to suppress sulfonic acid displacement by nitrophenol, a side reaction observed in nitration studies. Excessive heat promotes decomposition, as evidenced by the formation of toluene derivatives in uncontrolled exotherms.

Solvent Selection

Polar aprotic solvents like DCM or THF optimize reactant solubility without participating in side reactions. Isopropanol-water mixtures (2:98 v/v) are subsequently used for purification, leveraging the ester’s limited aqueous solubility.

Purification and Characterization

Workup Procedures

Post-reaction, the crude product is washed with saturated potassium carbonate to neutralize residual acid, followed by solvent evaporation under reduced pressure. Recrystallization from isopropanol yields high-purity crystals (≥98%).

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₅S |

| Molecular Weight | 293.3 g/mol |

| Melting Point | 112–114°C |

| Solubility | DCM, THF, acetone |

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 222 nm confirms purity, employing a mobile phase of acetonitrile-water (21:79 v/v) with 0.005 M PIC®A. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate structural integrity.

Applications in Organic Synthesis

The ester’s utility stems from its ability to act as a leaving group in nucleophilic substitutions. For example, it facilitates the synthesis of sulfonate esters for protecting alcohols and amines, critical in peptide synthesis. Enzymatic studies also highlight its role in Claisen condensations, where p-nitrophenol’s release enables real-time reaction monitoring .

Q & A

Q. What is the role of p-toluenesulfonic acid (PTSA) in esterification reactions, and how does it influence reaction kinetics?

PTSA acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of carboxylic acids to enhance electrophilicity, thereby facilitating nucleophilic attack by alcohols. The mechanism involves:

- Protonation of the carbonyl group.

- Nucleophilic addition to form a tetrahedral intermediate.

- Deprotonation and elimination of water to yield the ester product . Kinetic studies suggest that PTSA accelerates reaction rates by lowering the activation energy of the rate-determining step (protonation). Researchers should monitor reaction progress via techniques like TLC or NMR to optimize catalyst loading (typically 1–5 mol%) .

Q. How can researchers synthesize p-toluenesulfonic acid from toluene, and what critical precautions are required?

PTSA is synthesized via sulfonation of toluene with concentrated sulfuric acid under controlled heating (110–120°C). Key steps include:

- Refluxing toluene with H₂SO₄ for 6–8 hours.

- Neutralization with NaOH to isolate the sodium salt.

- Acidification with HCl to precipitate PTSA. Precautions : Use corrosion-resistant equipment (e.g., glass-lined reactors) and adhere to safety protocols for handling concentrated acids. Recrystallization from hydrochloric acid removes impurities like benzenesulfonic acid .

Advanced Research Questions

Q. How do hydrolysis conditions affect the stability of p-nitrophenyl ester derivatives, and how can conflicting data on degradation pathways be resolved?

The ester group in p-nitrophenyl esters undergoes hydrolysis under acidic or basic conditions, but conflicting reports exist on the dominant pathway. For example:

- In benzene with trace H₂SO₄, hydrolysis proceeds via acid-catalyzed cleavage of the ester bond .

- Basic conditions (pH > 10) may favor nucleophilic attack by hydroxide ions. Resolution : Use kinetic isotope effects or isotopic labeling (e.g., D₂O) to distinguish mechanisms. Monitor pH-dependence of rate constants and employ HPLC-MS to identify intermediates .

Q. What methodological strategies are effective for optimizing esterification reactions involving p-toluenesulfonic acid?

Orthogonal experimental design is recommended to identify optimal parameters. For example, in the synthesis of laccaic acid ester:

- Variables : Catalyst loading (3–7% PTSA), reaction time (24–48 h), temperature (60–80°C).

- Optimal conditions : 5% PTSA, 36 h, room temperature, yielding >90% conversion. Use response surface methodology (RSM) or Taguchi arrays to minimize trials. Validate with FTIR or ¹H NMR to confirm ester formation .

Q. How can researchers mitigate safety risks when handling p-toluenesulfonic acid and its derivatives in the lab?

Critical measures :

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., SO₃).

- First Aid : Immediate rinsing with water for skin/eye contact; administer oxygen if inhaled .

- Storage : Keep in airtight containers away from moisture to prevent exothermic decomposition .

Analytical and Contradiction Management

Q. What advanced analytical techniques are recommended for characterizing p-toluenesulfonic acid-catalyzed products?

Q. Why do some studies report contradictory results regarding the catalytic efficiency of PTSA in polymerizations?

Discrepancies arise from:

- Moisture Sensitivity : PTSA’s hygroscopic nature reduces activity in humid environments.

- Impurities : Commercial PTSA may contain sulfonic acid byproducts; purify via azeotropic distillation with toluene . Recommendation : Pre-dry PTSA at 100°C under vacuum and use molecular sieves in reactions .

Methodological Tables

Q. Table 1. Comparison of Hydrolysis Pathways for p-Nitrophenyl Esters

| Condition | Mechanism | Key Evidence |

|---|---|---|

| Acidic (H₂SO₄) | Acid-catalyzed ester cleavage | Decolorization in H₂SO₄ |

| Basic (NaOH) | Nucleophilic hydroxide attack | pH-dependent kinetics |

Q. Table 2. Orthogonal Design for Esterification Optimization

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| PTSA Loading (%) | 3 | 5 | 7 |

| Time (h) | 24 | 36 | 48 |

| Temperature (°C) | 60 | 70 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.